Cas no 1804056-31-2 (Methyl 7-amino-1H-benzimidazole-4-carboxylate)

Methyl 7-amino-1H-benzimidazole-4-carboxylate 化学的及び物理的性質
名前と識別子
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- Methyl 7-amino-1H-benzimidazole-4-carboxylate
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- インチ: 1S/C9H9N3O2/c1-14-9(13)5-2-3-6(10)8-7(5)11-4-12-8/h2-4H,10H2,1H3,(H,11,12)
- InChIKey: LNAJHNSVMCNARF-UHFFFAOYSA-N
- ほほえんだ: O(C)C(C1=CC=C(C2=C1N=CN2)N)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 234
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 81
Methyl 7-amino-1H-benzimidazole-4-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A061001733-1g |
Methyl 7-amino-1H-benzimidazole-4-carboxylate |
1804056-31-2 | 98% | 1g |
$4,100.00 | 2022-04-02 |
Methyl 7-amino-1H-benzimidazole-4-carboxylate 関連文献
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
Methyl 7-amino-1H-benzimidazole-4-carboxylateに関する追加情報
Introduction to Methyl 7-amino-1H-benzimidazole-4-carboxylate (CAS No. 1804056-31-2)
Methyl 7-amino-1H-benzimidazole-4-carboxylate, also known as Methyl 7-amino-1H-benzimidazole-4-carboxylate, is a compound with the CAS registry number 1804056-31-2. This compound belongs to the class of benzimidazoles, which are heterocyclic aromatic compounds with a wide range of applications in pharmaceuticals, agrochemicals, and materials science. The structure of Methyl 7-amino-1H-benzimidazole-4-carboxylate consists of a benzene ring fused with an imidazole ring, featuring an amino group at position 7 and a methyl ester group at position 4. These functional groups make it highly versatile for various chemical modifications and biological interactions.
Recent studies have highlighted the potential of benzimidazoles as scaffolds for drug discovery, particularly in the development of anticancer agents. For instance, researchers have explored the ability of Methyl 7-amino-1H-benzimidazole-4-carboxylate to inhibit specific enzymes involved in cancer cell proliferation. The amino group at position 7 plays a critical role in hydrogen bonding interactions, which are essential for targeting these enzymes. Additionally, the methyl ester group enhances the compound's solubility and bioavailability, making it a promising candidate for further preclinical studies.
In terms of synthesis, Methyl 7-amino-1H-benzimidazole-4-carboxylate can be prepared through a variety of routes, including condensation reactions and ring-closing metathesis. One efficient method involves the reaction of o-phenylenediamine derivatives with aldehyde or ketone precursors under acidic conditions. The introduction of the amino and methyl ester groups can be achieved through selective substitution or protection-deprotection strategies. These synthetic approaches not only ensure high yields but also allow for fine-tuning of the compound's properties to suit specific applications.
The chemical properties of Methyl 7-amino-1H-benzimidazole-4-carboxylate make it an attractive candidate for various applications beyond drug discovery. For example, its aromaticity and conjugation patterns render it suitable for use in organic electronics. Researchers have investigated its potential as a component in organic light-emitting diodes (OLEDs) due to its ability to facilitate electron transport and emit light upon excitation. Furthermore, its stability under thermal and oxidative conditions makes it a robust material for high-performance devices.
From an environmental perspective, the biodegradability and toxicity profile of Methyl 7-amino-1H-benzimidazole-4-carboxylate are critical considerations for its large-scale use. Preliminary studies indicate that the compound exhibits low toxicity towards non-target organisms, which is advantageous for its application in agrochemicals or biotechnological processes. However, further research is required to fully understand its long-term environmental impact and ensure sustainable practices.
In conclusion, Methyl 7-amino-1H-benzimidazole-4-carboxylate (CAS No. 1804056-31-2) is a multifaceted compound with significant potential across diverse fields. Its unique structure, coupled with recent advancements in synthetic methodologies and biological applications, positions it as a key player in modern chemical research. As ongoing studies continue to uncover new insights into its properties and functions, this compound is poised to make substantial contributions to both academic and industrial sectors.
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